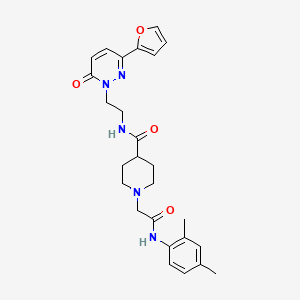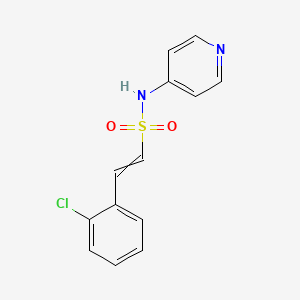![molecular formula C18H25F3N2O2 B2559162 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2201783-12-0](/img/structure/B2559162.png)
2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperidine ring, an oxane ring, a pyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Piperidine is a six-membered ring with one nitrogen atom, oxane is a six-membered ring with one oxygen atom, and pyridine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group and a pyridine ring could bestow distinctive physical-chemical properties .Scientific Research Applications
Nucleophilic Aromatic Substitution Mechanisms
Research into nucleophilic aromatic substitution mechanisms, as discussed by Pietra and Vitali (1972), provides foundational knowledge on how compounds similar to the one might react under certain conditions. This study offers insights into the reactivity of aromatic compounds with nucleophiles, which is crucial for designing new molecules with desired properties for various applications, including pharmaceuticals and materials science (Pietra & Vitali, 1972).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, emphasizing the structural variability and potential applications in coordination chemistry, spectroscopy, and biological activity. This work underscores the versatility of pyridine-based compounds in various scientific and technological fields, potentially including the compound of interest (Boča, Jameson, & Linert, 2011).
Applications in Corrosion Inhibition
Verma, Quraishi, and Ebenso (2020) highlighted the role of quinoline derivatives, which share a heterocyclic structure with pyridine, as effective corrosion inhibitors. This review demonstrates the potential of nitrogen-containing aromatic compounds in protecting metals against corrosion, suggesting possible applications for similar compounds in industrial settings (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Applications of Oxadiazole Compounds
Verma et al. (2019) provided a comprehensive review of the therapeutic worth of 1,3,4-oxadiazole tailored compounds, illustrating the broad spectrum of bioactivities that such molecules can exhibit. Given the structural similarity and potential for bioactivity, the compound may also hold promise for various therapeutic applications (Verma et al., 2019).
Detection and Analysis of Environmental and Biological Samples
Teunissen et al. (2010) reviewed methods for analyzing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its metabolites in various matrices, highlighting the importance of sensitive analytical techniques for detecting and studying the behavior of complex organic molecules in the environment and biological systems. This underscores the potential need for sophisticated analytical approaches to study the compound and its derivatives in various contexts (Teunissen et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c19-18(20,21)16-4-1-5-17(22-16)25-13-14-6-8-23(9-7-14)11-15-3-2-10-24-12-15/h1,4-5,14-15H,2-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINQMAWPOMMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)
![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)
![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)
